molecular formula C8H10O3 B1297431 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one CAS No. 92343-46-9

6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one

Cat. No.: B1297431
CAS No.: 92343-46-9
M. Wt: 154.16 g/mol
InChI Key: SCDJKGVPVLZLED-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. Specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .

Industrial Production Methods: Industrial production methods for this compound are not widely documented in publicly available sources. it is likely that large-scale synthesis

Properties

IUPAC Name

2-hydroxy-4-oxatricyclo[4.2.1.03,7]nonan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c9-6-3-1-4-5(2-3)8(10)11-7(4)6/h3-7,9H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCDJKGVPVLZLED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3C1C(C2O)OC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70330785
Record name 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70330785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92343-46-9
Record name 92343-46-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=311957
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70330785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Hydroxynorbornane 2,6-Lactone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

With 328.2 g of 5-norbornene-2-carboxylic acid was mixed 240.6 of formic acid. Below 50° C., 254.5 g of 35% aqueous hydrogen peroxide was added dropwise to the mixture over 6 hours. After the completion of addition, the reaction mixture was poured into a mixture of 1.5 liters of water and 0.8 kg of sodium sulfite. After three times of extraction with 1 liter of ethyl acetate, the organic phase was washed with water, dried, and concentrated in vacuum. The residue was dissolved in 1.2 liters of methanol, to which a catalytic amount of potassium carbonate was added. This was agitated for one hour at room temperature. The methanol was distilled off under vacuum, followed by conventional extraction and washing. There was obtained 247.6 g of 2-hydroxy-4-oxatricyclo[4.2.1.03,7]nonan-5-one. The yield was 65.5%.
Quantity
328.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
254.5 g
Type
reactant
Reaction Step Two
Quantity
0.8 kg
Type
reactant
Reaction Step Three
Name
Quantity
1.5 L
Type
solvent
Reaction Step Three

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